Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

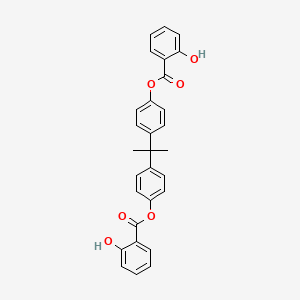

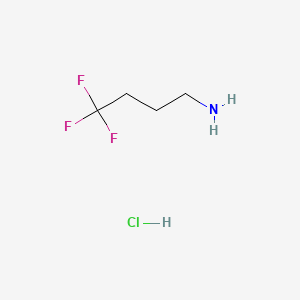

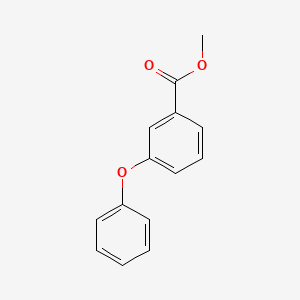

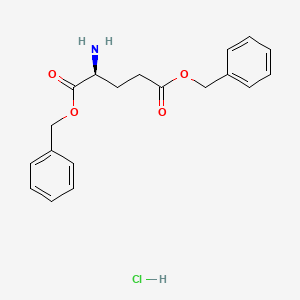

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is a compound that can be considered as a derivative or analog of bisphenol A (BPA), where the central propane moiety is linked to phenyl groups and further substituted with hydroxybenzoate groups. This structure is significant as it forms the backbone of many high-performance polymers due to its rigidity and ability to enhance polymer stability.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions. For instance, 2,2-bis(4-hydroxyphenyl)propane can undergo nucleophilic aromatic disubstitution to form various derivatives, such as 2,2-bis[4-(3,4-diaminophenoxy)phenyl]propane, which can be further polymerized into high-performance materials . Another synthetic approach involves phase transfer catalyzed polymerization, as seen in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) using 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane . These methods highlight the versatility of the central bisphenol A-like moiety in creating a variety of complex polymers.

Molecular Structure Analysis

The molecular structure of compounds similar to propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is crucial for their performance in polymer applications. For example, the synthesis and X-ray studies of bis[(3-pentafluorophenoxy)phenyl] 4,4'-oxydibenzoate provide insights into the conformational flexibility and arrangement of polyarylate chains, which are important for understanding the properties of polymers derived from these monomers .

Chemical Reactions Analysis

The chemical reactivity of bisphenol A derivatives is often explored in the context of polymerization reactions. For example, the tetraamine derivative of 2,2-bis[4-(3,4-diaminophenoxy)phenyl]propane can be converted into polybenzimidazole through an oxidative heteroaromatization reaction . Additionally, the thermal transesterification of bis(hydroxymethyl)propane-1,3-diyl units in polyesters is another reaction that can lead to the formation of thermoset polyesters, demonstrating the potential for creating rigid and adhesive materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenol A derivatives are influenced by their molecular structure. For instance, novel poly(arylene ether-thioether ketone) random copolymers based on 2,2-bis(4-mercaptophenyl)propane exhibit good yields and molecular weights, with thermal properties and crystallinity that vary depending on the copolymer composition . These properties are essential for the application of these materials in areas that require high thermal stability and specific mechanical characteristics.

Zukünftige Richtungen

The future directions for research on Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in related compounds for their potential in creating new fluoropolymer architectures , Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) may also have potential in this area.

Eigenschaften

IUPAC Name |

[4-[2-[4-(2-hydroxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O6/c1-29(2,19-11-15-21(16-12-19)34-27(32)23-7-3-5-9-25(23)30)20-13-17-22(18-14-20)35-28(33)24-8-4-6-10-26(24)31/h3-18,30-31H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIPCDMHAQLHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291108 |

Source

|

| Record name | propane-2,2-diyldibenzene-4,1-diyl bis(2-hydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) | |

CAS RN |

16527-05-2 |

Source

|

| Record name | NSC73184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propane-2,2-diyldibenzene-4,1-diyl bis(2-hydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)